molecular formula C21H25N3O2S2 B2452019 N-benzyl-2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide CAS No. 1326911-20-9

N-benzyl-2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide

Cat. No. B2452019
M. Wt: 415.57
InChI Key: BSGPRWQNPXVCQV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features. It includes a thieno[3,2-d]pyrimidin-2-yl sulfanyl group, a butan-2-yl group, and a benzyl group. These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. It would be composed of multiple rings and chains, including a thieno[3,2-d]pyrimidin-2-yl ring and a butan-2-yl chain. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The compound’s reactivity would depend on its exact structure and the conditions under which it’s used. For example, the benzyl group might undergo reactions at the benzylic position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Dual Inhibition of TS and DHFR

Research highlights the synthesis and biological evaluation of compounds closely related to N-benzyl-2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide, demonstrating potent dual inhibitory action against TS and DHFR. For instance, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues exhibit significant inhibitory potency, highlighting the scaffold's potential for dual inhibitory activity (Gangjee et al., 2008). These findings underscore the relevance of the chemical structure in targeting the folate pathway, suggesting that derivatives of the given chemical name could serve similar functions in inhibiting tumor growth and proliferation.

Antifolate Chemotherapy

Further investigations into analogues of the specified compound reveal their application in antifolate chemotherapy. Classical and nonclassical antifolates based on similar thieno[2,3-d]pyrimidine scaffolds have been synthesized, demonstrating excellent inhibitory activities against DHFR and potential antitumor properties (Gangjee et al., 2007). These compounds are designed to interfere with the folate metabolism pathway, highlighting the therapeutic potential of the compound's structural class in cancer treatment.

Structural Insights and Potential Applications

Crystallographic studies of compounds bearing resemblance to the given chemical name provide structural insights that could influence their biological activity. The folded conformation observed in some derivatives emphasizes the importance of molecular geometry in binding to target enzymes (Subasri et al., 2016). These structural analyses are crucial for understanding how modifications to the chemical structure could enhance or modify its inhibitory actions, potentially guiding the development of more potent antitumor agents or other therapeutic applications.

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity, determining its physical and chemical properties, and investigating its mechanism of action .

properties

IUPAC Name

N-benzyl-2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-4-15(3)24-20(26)19-17(11-12-27-19)22-21(24)28-14-18(25)23(5-2)13-16-9-7-6-8-10-16/h6-12,15H,4-5,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGPRWQNPXVCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)N(CC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide

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